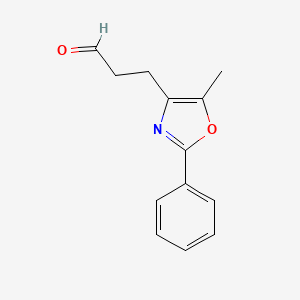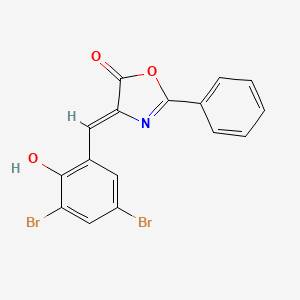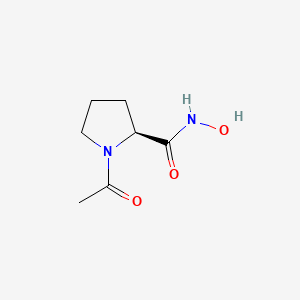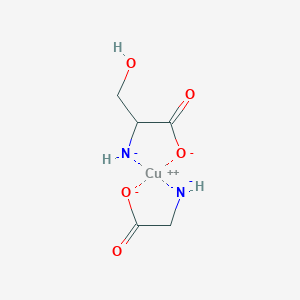
(Glycinato)(L-serinato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Glycinato)(L-serinato)copper is a coordination complex of copper with glycine and L-serine as ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato)(L-serinato)copper typically involves the reaction of copper(II) acetate with glycine and L-serine in an aqueous ethanol solution. The reaction proceeds through a non-redox dissociative substitution mechanism, usually affording the cis isomer. The general reaction can be represented as follows:
[ \text{Cu(OAc)}_2 + \text{H}_2\text{NCH}_2\text{COOH} + \text{H}_2\text{NCH(CH}_2\text{OH})\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})(\text{H}_2\text{NCH(CH}_2\text{OH})\text{COO})(\text{H}_2\text{O})_x] + 2 \text{AcOH} ]
where ( x = 0 ) or ( 1 ) depending on the hydration state of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent composition, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
(Glycinato)(L-serinato)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state.
Reduction: The copper center can be reduced to a lower oxidation state.
Substitution: Ligands can be replaced by other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination complexes with different ligands.
科学的研究の応用
(Glycinato)(L-serinato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: It is studied for its potential biological activity, including its role in enzyme mimetics and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It may have applications in industrial processes that involve copper catalysis or as a component in specialized materials
作用機序
The mechanism by which (Glycinato)(L-serinato)copper exerts its effects involves the coordination of the copper center with the glycine and L-serine ligands. This coordination stabilizes the copper in a specific oxidation state and geometry, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or therapeutic agents .
類似化合物との比較
Similar Compounds
Bis(glycinato)copper: A similar compound where copper is coordinated with two glycine ligands.
Bis(L-serinato)copper: A similar compound where copper is coordinated with two L-serine ligands.
Bis(L-methioninato)copper: A compound where copper is coordinated with two L-methionine ligands.
Bis(L-leucinato)copper: A compound where copper is coordinated with two L-leucine ligands.
Uniqueness
(Glycinato)(L-serinato)copper is unique due to the combination of glycine and L-serine ligands, which provide distinct steric and electronic environments around the copper center. This can result in different reactivity and properties compared to compounds with only glycine or L-serine ligands.
特性
分子式 |
C5H8CuN2O5-2 |
|---|---|
分子量 |
239.67 g/mol |
IUPAC名 |
copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChIキー |
MQHJYHPHGPXRBW-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


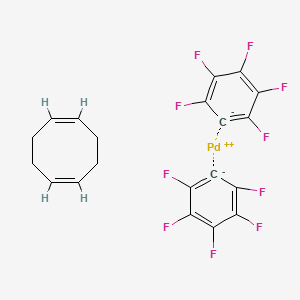
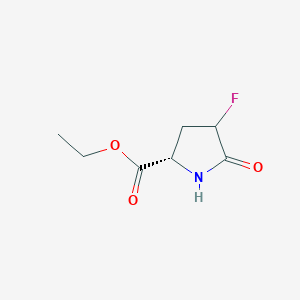
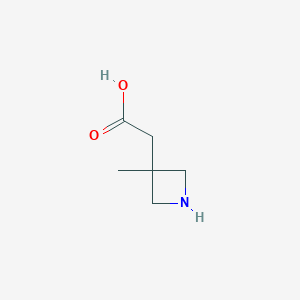
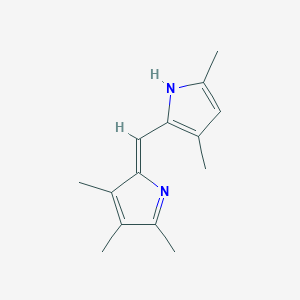
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
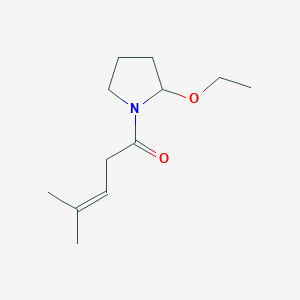
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
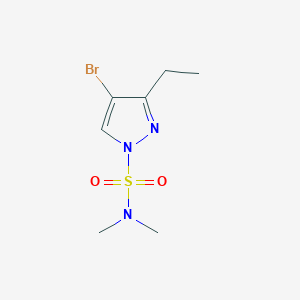
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
